(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride Nonselective ubiquitin isopeptidase inhibitor (IC50 values are 45, 37 and 9.8 μM for USP2, USP7 and SENP2 respectively). Induces apoptosome-independent apoptosis and caspase activation. Antitumor agent.
Protein ubiquitination is a dynamic process that can be reversed by deubiquitinating enzymes (DUBs) that remove ubiquitin from proteins, sparing them from degradation by the proteasome. The DUBs have been divided into various groups, the largest being the ubiquitin-specific proteases (USPs). NSC 632839 inhibits USP2 and USP7 as well as the ubiquitin-like SUMO peptidase SENP2 with EC50 values of 45, 37, and 9.8 µM, respectively. It is reported to inhibit apoptosis through a Bcl-2-dependent and apoptosome-independent pathway of caspase activation (IC50 = 15.7 µM in cells sensitized by E1A, an adenoviral oncogene).
Inhibitor of the ubiquitin isopeptidases, inducing a rather unique apoptotic pathway including a Bcl-2-dependent but apoptosome-independent mitochondrial pathway with up-regulation of the BH3-only protein Noxa
NSC632839 is a nonselective isopeptidase inhibitor, which inhibits USP2, USP7, and SENP2 with EC50s of 45±4 μM, 37±1 μM, and 9.8±1.8 μM, respectively. EC50 & Target: 45±4 μM (USP2), 37±1 μM (USP7), 9.8±1.8 μM (SENP2)[1]InVitro: NSC 632839 inhibits ubiquitin isopeptidases as illustrated by its ability to inhibit z-LRGG-AMC cleavage by crude lysates in the mid-micromolar range. To further characterize NSC 632839 against purified enzymes, its inhibitory potential is determined against purified USP2, USP7, and SENP2 and demonstrated that NSC 632839 is not only a DUB inhibitor, but also a deSUMOylase inhibitor. Specifically, NSC 632839 inhibits USP2, USP7, and SENP2 with EC50 values of 45±4 μM, 37±1 μM, and 9.8±1.8 μM, respectively. Importantly, NSC 632839 does not inhibit the reporter enzyme PLA2 over the concentration range tested (1.2-150 μM), indicating that the reported inhibition is selective for isopeptidases. Moreover, the isopeptidase inhibitory activity of NSC 632839 is confirmed by the observation that it does not inhibit free PLA2 over the concentration range tested.
Brand Name: Vulcanchem
CAS No.: 157654-67-6
VCID: VC0003254
InChI: InChI=1S/C21H21NO.ClH/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18;/h3-12,22H,13-14H2,1-2H3;1H/b19-11+,20-12+;
SMILES: CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl
Molecular Formula: C21H22ClNO
Molecular Weight: 339.9 g/mol

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride

CAS No.: 157654-67-6

Cat. No.: VC0003254

Molecular Formula: C21H22ClNO

Molecular Weight: 339.9 g/mol

* For research use only. Not for human or veterinary use.

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride - 157654-67-6

Specification

Description Nonselective ubiquitin isopeptidase inhibitor (IC50 values are 45, 37 and 9.8 μM for USP2, USP7 and SENP2 respectively). Induces apoptosome-independent apoptosis and caspase activation. Antitumor agent.
Protein ubiquitination is a dynamic process that can be reversed by deubiquitinating enzymes (DUBs) that remove ubiquitin from proteins, sparing them from degradation by the proteasome. The DUBs have been divided into various groups, the largest being the ubiquitin-specific proteases (USPs). NSC 632839 inhibits USP2 and USP7 as well as the ubiquitin-like SUMO peptidase SENP2 with EC50 values of 45, 37, and 9.8 µM, respectively. It is reported to inhibit apoptosis through a Bcl-2-dependent and apoptosome-independent pathway of caspase activation (IC50 = 15.7 µM in cells sensitized by E1A, an adenoviral oncogene).
Inhibitor of the ubiquitin isopeptidases, inducing a rather unique apoptotic pathway including a Bcl-2-dependent but apoptosome-independent mitochondrial pathway with up-regulation of the BH3-only protein Noxa
NSC632839 is a nonselective isopeptidase inhibitor, which inhibits USP2, USP7, and SENP2 with EC50s of 45±4 μM, 37±1 μM, and 9.8±1.8 μM, respectively. EC50 & Target: 45±4 μM (USP2), 37±1 μM (USP7), 9.8±1.8 μM (SENP2)[1]InVitro: NSC 632839 inhibits ubiquitin isopeptidases as illustrated by its ability to inhibit z-LRGG-AMC cleavage by crude lysates in the mid-micromolar range. To further characterize NSC 632839 against purified enzymes, its inhibitory potential is determined against purified USP2, USP7, and SENP2 and demonstrated that NSC 632839 is not only a DUB inhibitor, but also a deSUMOylase inhibitor. Specifically, NSC 632839 inhibits USP2, USP7, and SENP2 with EC50 values of 45±4 μM, 37±1 μM, and 9.8±1.8 μM, respectively. Importantly, NSC 632839 does not inhibit the reporter enzyme PLA2 over the concentration range tested (1.2-150 μM), indicating that the reported inhibition is selective for isopeptidases. Moreover, the isopeptidase inhibitory activity of NSC 632839 is confirmed by the observation that it does not inhibit free PLA2 over the concentration range tested.
CAS No. 157654-67-6
Molecular Formula C21H22ClNO
Molecular Weight 339.9 g/mol
IUPAC Name (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride
Standard InChI InChI=1S/C21H21NO.ClH/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18;/h3-12,22H,13-14H2,1-2H3;1H/b19-11+,20-12+;
Standard InChI Key ZOKZLTXPTLIWOJ-BYCVLTJGSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CNC2.Cl
SMILES CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl
Canonical SMILES CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl
Appearance Assay:≥98%A crystalline solid

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